6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one
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Description
6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one, also known as TFQ, is an organic compound that has been studied for its potential use in the medical field. This compound is an intermediate in the synthesis of pharmaceuticals, and it has been found to have a wide range of applications in scientific research. In We will also discuss the advantages and limitations of using TFQ in laboratory experiments, as well as potential future directions.
Scientific Research Applications
Synthesis and Chemical Properties
- The enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, closely related to 6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one, have been synthesized by a process involving kinetic resolution and regioselective nitration. This showcases the compound's potential in stereochemical synthesis applications (Gruzdev et al., 2012).
Photocatalytic and Charge Transfer Dynamics
- In a study focused on 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, a planar analogue of our compound, time-resolved fluorescence was used to observe intramolecular charge transfer dynamics. This indicates its potential use in studying charge transfer processes (Park et al., 2014).
Pharmaceutical Applications
- Compounds with similar structures have been explored for their potential in inhibiting phenylethanolamine N-methyltransferase, which is significant in the development of drugs for neurological disorders (Grunewald et al., 2005).
Fluorinated Compound Synthesis
- Research has been conducted on the kinetic resolution of racemic fluorinated tetrahydroquinolines, demonstrating the compound's utility in the field of fluorinated organic compound synthesis (Gruzdev et al., 2013).
Natural Alkaloid Synthesis
- Alkaloids of Galipea officinalis were synthesized using a process that involved the electrochemical preparation of α-amino nitrile, similar to the structure of our compound, underscoring its relevance in natural product synthesis (Shahane et al., 2008).
Role in Biological Studies
- A study involving substituted 6-amino-4-phenyl-tetrahydroquinoline derivatives, closely related to our compound, explored their role as antagonists for the follicle-stimulating hormone receptor, indicating the compound's importance in reproductive biology research (van Straten et al., 2005).
Antimalarial Research
- Research into 1-alkyl-8-(aminoalkylamino)-6-methyl1-1,2,3,4-tetrahydroquinolines, structurally similar to our compound, for their potential as antimalarial agents, highlights the compound's relevance in tropical medicine and pharmacology (Carroll et al., 1976).
properties
IUPAC Name |
6-amino-1-(3,3,3-trifluoropropyl)-3,4-dihydroquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)5-6-17-10-3-2-9(16)7-8(10)1-4-11(17)18/h2-3,7H,1,4-6,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDNLFZYILIKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one |
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